Vinyl crotonate

Description

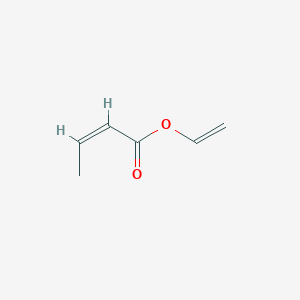

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenyl but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNRVIKPUTZSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883965 | |

| Record name | Vinyl crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14861-06-4 | |

| Record name | Vinyl crotonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14861-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl crotonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical and Foundational Research on Vinyl Crotonate Chemistry

Evolution of Synthetic Methodologies for Vinyl Crotonate in Early Research

The synthesis of this compound in early research primarily revolved around the transvinylation of crotonic acid with vinyl acetate (B1210297). This method, often catalyzed by mercury salts, was a common route for producing various vinyl esters. The reaction involves the exchange of the vinyl group from vinyl acetate to crotonic acid.

Another significant early method was the direct vinylation of crotonic acid using acetylene. This process, typically carried out under pressure and in the presence of a catalyst, offered a more direct route to the monomer. The choice of catalyst was crucial for achieving viable yields and minimizing side reactions.

Later, enzymatic catalysis emerged as a more selective and environmentally benign approach. nih.gov Lipases, such as Novozym 435, were found to effectively catalyze the acylation of alcohols with this compound or the transesterification between crotonic acid and a vinyl ester. nih.govresearchgate.net For instance, the regioselective acylation of rapamycin (B549165) at the 42-hydroxyl position has been demonstrated using this compound in the presence of lipase (B570770) B from Candida antarctica. nih.gov

Pioneering Investigations into this compound Polymerization

Early investigations into the polymerization of this compound revealed its distinct behavior compared to other vinyl monomers. It was observed that this compound has a negligible ability to homopolymerize through common radical initiation methods. acs.org However, its copolymerization with other monomers, such as vinyl acetate, was more successful and led to the development of copolymers with practical applications in paints and adhesives. wikipedia.org

The challenges in homopolymerizing crotonates are attributed to steric hindrance from the β-substituent and the potential for chain transfer reactions. nih.govacs.org Despite these difficulties, some early studies explored the use of specific catalyst systems to achieve polymerization. For example, Alfin catalysts were used in attempts to copolymerize this compound with butadiene and styrene, although it did not lead to significant cross-linking. allenpress.com

More advanced polymerization techniques were later developed to better control the polymerization of crotonate esters. Group-transfer polymerization (GTP) using Lewis acid catalysts, such as inorganic mercury or cadmium iodides, showed promise in synthesizing poly(alkyl crotonate)s with controlled stereoregularity. acs.orgresearchgate.net More recently, organic acid-catalyzed GTP has been explored as an effective system for the polymerization of various alkyl crotonates, yielding polymers with narrow molecular weight distributions. acs.org

Review of Early Mechanistic Studies on this compound Reactivity

In copolymerization reactions, the reactivity ratios of this compound with other monomers were determined to predict the composition of the resulting copolymer. The low reactivity ratio for crotonates (rCA ≈ 0) in free-radical copolymerization indicates that they are less likely to add to a growing polymer chain ending in a crotonate unit. acs.org

Mechanistic investigations into the polymerization process have highlighted the role of the catalyst and initiator in determining the stereochemistry of the resulting polymer. For instance, in group-transfer polymerization, the steric bulk of the silyl (B83357) group in the initiator and catalyst was found to influence the disyndiotactic stereoregularity of poly(ethyl crotonate)s. acs.org Furthermore, theoretical studies using density functional theory (DFT) have been employed to investigate the molecular mechanism of reactions involving crotonates, such as 1,3-dipolar cycloadditions, providing insights into the regio- and stereoselectivity of these reactions. researchgate.net

Synthetic Methodologies for Vinyl Crotonate and Its Chemical Derivatives

Catalytic Esterification Strategies

The synthesis of vinyl esters, including vinyl crotonate, can be achieved through various catalytic methods. These strategies often involve the use of transition metal catalysts or biocatalysts to facilitate the esterification or transesterification process, providing efficient routes to the desired products.

Palladium-Catalyzed Synthesis from Carboxylic Acids and Ethylene (B1197577)

A significant method for producing higher vinyl esters involves the direct reaction of a carboxylic acid with ethylene in the presence of a palladium catalyst. This process, conducted in a homogeneous liquid phase, utilizes a catalyst system typically composed of a palladium(II) catalyst and a copper(II) oxidant. For the synthesis of this compound, crotonic acid would serve as the carboxylic acid reactant.

The general mechanism for the palladium-catalyzed synthesis of vinyl esters from a carboxylic acid, ethylene, and oxygen is understood to involve the coupling of ethylene with a chemisorbed carboxylate species (crotonate in this case). This forms an acetoxyethyl-palladium intermediate, which then undergoes a β-hydride elimination step to yield the final vinyl ester product, this compound.

Innovations in this area focus on creating stable and efficient catalyst systems. For instance, a Pd-Cu based catalytic system prepared from organic salts can act as both catalyst and solvent for the carboxylic acid, eliminating the need for additional additives and simplifying the reaction medium.

Copper(II) Oxidant Systems in Vinyl Ester Production

In the palladium-catalyzed synthesis of vinyl esters from ethylene and carboxylic acids, a co-catalyst or oxidant is crucial for maintaining the catalytic cycle. Copper(II) complexes that are soluble in the reaction mixture serve as effective oxidants for palladium(0). During the reaction, Pd(II) is reduced to Pd(0). The role of the copper(II) oxidant is to re-oxidize the palladium(0) back to its active Pd(II) state, allowing the catalytic cycle to continue.

Illustrative examples of such oxidants include copper(II) carboxylates like copper(II) 2-ethylhexanoate (B8288628), copper(II) butyrate, and copper(II) acetate (B1210297). The selection of the copper oxidant can influence catalyst activity and stability. For example, copper(II) 2-ethylhexanoate has been noted for providing good catalyst activity. However, a drawback of using such carboxylates is the potential formation of by-products; for instance, using copper(II) 2-ethylhexanoate can lead to the concomitant formation of vinyl 2-ethylhexanoate alongside the desired vinyl ester, which can complicate the purification process.

Biocatalytic Routes for this compound Derivatization

Biocatalysis presents a green chemistry approach for chemical synthesis, utilizing enzymes to perform specific transformations. Lipases, in particular, are widely used for esterification and transesterification reactions.

This compound serves as an effective acyl donor in lipase-catalyzed transesterification reactions for the derivatization of complex molecules and polymers. The reaction is essentially irreversible because the leaving group, vinyl alcohol, tautomerizes to the stable acetaldehyde.

One notable application is the regioselective acylation of the immunosuppressive drug rapamycin (B549165). Lipase (B570770) B from Candida antarctica (often immobilized and known as Novozym 435) and lipase PS-C "Amano" II from Burkholderia cepacia have been used to acylate the 42-hydroxyl position of rapamycin using this compound as the acyl donor. fishersci.at These reactions are typically conducted in anhydrous organic solvents like tert-butyl methyl ether at temperatures ranging from room temperature to 45°C. fishersci.at

Furthermore, lipases such as Candida antarctica Lipase B (CALB) have been employed to functionalize polymers. For example, polyethylene (B3416737) glycols (PEGs) can be functionalized by reacting them with this compound in the presence of immobilized CALB under solvent-less conditions. This method provides a route to creating polymers with specific functional end-groups.

Synthesis of Crotonate-Functionalized Molecules

The crotonate functional group can be incorporated into various molecular structures to create new materials with specific properties. An example of this is the preparation of epoxy resins functionalized with crotonate moieties.

Preparation of Bisphenol-C Epoxy Crotonate

Bisphenol-C epoxy crotonate (ECCR) resin can be synthesized by reacting an epoxy resin of bisphenol-C with crotonic acid. researchgate.nettechscience.com The reaction is typically carried out in a solvent such as 1,4-dioxane (B91453), using triethylamine (B128534) as a catalyst at reflux temperature. researchgate.nettechscience.comtechscience.com The progress of the reaction can be monitored by determining the acid and hydroxyl values of the product over time. As the reaction proceeds, the acid value decreases while the hydroxyl value increases. researchgate.net

A typical synthesis involves reacting 8.09g of bisphenol-C epoxy resin with 2.15g of crotonic acid in 25 mL of 1,4-dioxane with 1 mL of triethylamine as a catalyst. researchgate.nettechscience.comtechscience.com The reaction is conducted at reflux for a period of 1 to 6 hours. researchgate.nettechscience.comtechscience.com The resulting solid epoxy crotonate is reported to be highly soluble in common organic solvents. researchgate.netresearchgate.net

Table 1: Reaction Progress for the Synthesis of Bisphenol-C Epoxy Crotonate This table shows the change in Acid and Hydroxyl values over the reaction time.

| Reaction Time (hours) | Acid Value (mg KOH/g) | Hydroxyl Value (mg KOH/g) |

|---|---|---|

| 1 | 24.5 | 504.5 |

| 2 | 14.6 | 570.6 |

| 3 | 9.7 | 606.8 |

| 4 | 5.3 | 647.2 |

| 5 | 2.4 | 669.3 |

| 6 | 1.5 | 678.4 |

Data sourced from research on the synthesis and characterization of Bisphenol-C Epoxy Crotonate. researchgate.net

Compound Information Table

Table 2: List of Chemical Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5365800 thegoodscentscompany.comfishersci.canih.govuni.lu |

| Ethylene | 6325 nih.govfishersci.ca |

| Crotonic acid | 637090 fishersci.nouni.lunih.govdsmz.de |

| Palladium(II) acetate | 167845 wikipedia.orgfishersci.noamericanelements.comfishersci.caereztech.com |

| Copper(II) 2-ethylhexanoate | 94139 americanelements.comamericanelements.comarihantmetallica.in |

| Rapamycin | 5284616 fishersci.dkfishersci.caciteab.comalfa-chemistry.com |

| Bisphenol C | 79-97-0 (CAS No.) |

| Triethylamine | 8471 fishersci.atfishersci.co.ukatamanchemicals.com |

| 1,4-Dioxane | 31275 itrcweb.orgfishersci.nlnih.govuni.lu |

| Bisphenol A diglycidyl ether | 2286 wikipedia.org |

| Ethylene glycol | 174 wikipedia.orgfishersci.ptmetabolomicsworkbench.org |

| Triethanolamine | 7618 wikipedia.orgstimson.org |

| Bisphenol B | 66166 nih.gov |

| Bisphenol P | 630355 nih.gov |

Synthesis of Alkyl Crotonate Derivatives for Polymerization

The synthesis of polymers from crotonate-based monomers presents unique challenges. Due to steric hindrance and electronic factors from the β-substituted methyl group, alkyl crotonates are not readily polymerized through conventional radical polymerization methods using common initiators like azobisisobutyronitrile (AIBN). acs.orgnih.gov Consequently, specialized synthetic routes have been developed to produce poly(alkyl crotonate)s.

A foundational method for synthesizing alkyl crotonate monomers is the Fischer esterification of crotonic acid with a corresponding alcohol. For instance, bio-based butyl crotonate can be synthesized through the esterification of crotonic acid with 1-butanol. nih.gov Similarly, specialized monomers such as 1-adamantyl and 3,5-dimethyl-1-adamantyl crotonates have been prepared by reacting crotonic acid or its anhydride (B1165640) with the corresponding adamantanol derivative, typically by refluxing in a solvent like cyclohexane (B81311) with an acid catalyst to remove water. oup.com

For the polymerization of these monomers, group-transfer polymerization (GTP) has proven to be an effective technique. acs.orgresearchgate.net Research has demonstrated the successful polymerization of various linear and branched alkyl crotonates using organic superacid catalysts. acs.org This method allows for the synthesis of polymers with high number-average molecular weights and narrow molecular weight distributions. acs.org The process is typically conducted at low temperatures, for example, -40°C, over a 24-hour period. acs.org

The following table summarizes the results of organic acid-catalyzed GTP for several alkyl crotonate monomers.

Table 1: Group-Transfer Polymerization of Various Alkyl Crotonates

| Monomer | Polymer Yield (%) | Number-Average Molecular Weight (Mn, g/mol ) | Molecular Weight Distribution (Mw/Mn) |

|---|---|---|---|

| Methyl Crotonate | 40 | 72,000 | 1.17 |

| Ethyl Crotonate | 72 | 41,000 | 1.25 |

| n-Propyl Crotonate | 78 | 48,000 | 1.24 |

| n-Butyl Crotonate | 64 | 55,000 | 1.32 |

| Isopropyl Crotonate | 22 | 70,000 | 1.21 |

Data sourced from studies on organic acid-catalyzed GTP. acs.org

The steric hindrance of the alkyl ester group has a notable impact on the polymer yield, with bulkier groups generally resulting in lower yields. acs.org

Transesterification Processes Involving this compound

Esterification of Lignocellulosic Materials with Vinyl Esters

Chemical modification of lignocellulosic materials, such as wood, is a key strategy for enhancing their properties, particularly to increase hydrophobicity and dimensional stability. Transesterification using vinyl esters, including this compound, is an effective method for this purpose. researchgate.netresearchgate.net This process involves the reaction of hydroxyl groups present in cellulose (B213188) and lignin (B12514952) with the vinyl ester. researchgate.netmdpi-res.com

The reaction is typically carried out in a solvent medium like dimethylformamide (DMF) at elevated temperatures (90-120°C) with a catalyst, such as potassium carbonate. researchgate.netmdpi-res.com A significant advantage of using vinyl esters is that the vinyl alcohol byproduct tautomerizes into acetaldehyde. researchgate.net Acetaldehyde is a highly volatile compound that can be easily removed from the reaction, which shifts the equilibrium towards the formation of the esterified product, leading to satisfactory yields. researchgate.net

A study involving the modification of maritime pine sapwood with various vinyl esters demonstrated the efficacy of this method. researchgate.net The extent of the modification was quantified by the weight percent gain (WPG) of the wood after the reaction. Differences in modification rates were observed depending on the specific vinyl ester used, which is attributed to factors like molecular size and the reactivity of the carbonyl group. researchgate.net

The following table presents the WPG results for maritime pine sapwood treated with different vinyl esters for 72 hours.

Table 2: Weight Percent Gain (WPG) of Maritime Pine Sapwood Modified with Vinyl Esters

| Vinyl Ester | Weight Percent Gain (WPG, %) |

|---|---|

| Vinyl Propionate | 31.9 |

| Vinyl Butyrate | 30.5 |

| This compound | 26.9 |

Data sourced from a study on wood esterification. researchgate.netmdpi.com

The successful grafting of the acyl groups onto the wood structure was confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and 13C cross-polarization with magic-angle spinning nuclear magnetic resonance spectroscopy (13C CP-MAS NMR). researchgate.net This modification method represents a viable route to producing value-added bio-based materials. researchgate.net

Polymerization and Copolymerization Kinetics and Mechanisms of Vinyl Crotonate

Homopolymerization Studies

The homopolymerization of vinyl crotonate is notably challenging compared to other vinyl esters. The monomer exhibits a considerable reluctance to polymerize, a characteristic that has been the subject of several kinetic and mechanistic investigations.

Successful polymerization of this compound is highly dependent on the chosen method and initiator system. Research has explored both free-radical and group-transfer polymerization (GTP) pathways.

In the realm of free-radical polymerization, this compound has been observed to polymerize very slowly. nih.gov It does, however, possess the ability to self-initiate polymerization upon ultraviolet (UV) irradiation. This self-initiation is attributed to the electronic interaction between the crotonate group and the vinyl double bond within the same molecule. nih.gov Standard radical initiators, such as azo compounds (e.g., AIBN) and peroxides (e.g., benzoyl peroxide), can be used, though they typically result in low conversion rates and low molecular weight polymers due to the monomer's inherent inhibition tendencies. chemeo.comresearchgate.net

A more controlled approach has been demonstrated using Group-Transfer Polymerization (GTP). While studies on this compound itself are limited, research on analogous alkyl crotonates provides significant insight. For instance, the GTP of ethyl crotonate has been successfully achieved using a silyl (B83357) ketene (B1206846) acetal (B89532), 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS), as an initiator in the presence of an organic superacid catalyst. nist.gov This system allows for the synthesis of poly(ethyl crotonate) with a narrow molecular weight distribution in high yield. The polymerization kinetics were found to follow a pseudo-first-order relationship with respect to monomer conversion. nist.gov Optimal conditions for this controlled polymerization require low temperatures. nist.gov

Below is a table summarizing the reaction conditions for the organocatalyzed Group-Transfer Polymerization of a model crotonate monomer, ethyl crotonate. nist.gov

| Parameter | Condition |

|---|---|

| Monomer | Ethyl Crotonate (EtCr) |

| Initiator (I) | 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS) |

| Catalyst (Cat.) | C₆F₅CHTf₂ (organic superacid) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | -40 °C |

| Molar Ratio ([M]₀/[I]₀/[Cat.]₀) | 100 / 1 / 0.1 |

| Reaction Time | 24 hours |

| Yield | >99% |

| Molecular Weight Distribution (Mₙ/Mₙ) | 1.14 |

The primary obstacle in the homopolymerization of this compound is its strong tendency toward inhibition. This behavior stems from two main structural features: steric hindrance and degradative chain transfer.

Steric Hindrance: The presence of the methyl group on the crotonate double bond creates significant steric hindrance. This bulkiness impedes the approach of a growing polymer radical to the monomer's vinyl group, thereby slowing the rate of propagation. nih.gov

Degradative Chain Transfer: A more dominant inhibition mechanism is degradative chain transfer. The crotonate moiety contains allylic hydrogens on its methyl group, which are susceptible to abstraction by the propagating radical. When a growing polymer chain radical abstracts one of these hydrogens, it terminates the chain and creates a new, resonance-stabilized allylic radical on the this compound monomer.

Radical Copolymerization Systems

Following a comprehensive review of available scientific literature, no specific experimental data could be found for the radical copolymerization of this compound with vinyl chloride. Consequently, the determination of monomer reactivity ratios and the influence of reaction conditions on copolymer composition for this specific monomer pair are not documented in the searched sources.

There is no available data in the reviewed literature regarding the monomer reactivity ratios (r₁ for this compound and r₂ for vinyl chloride).

There is no available data in the reviewed literature detailing the influence of reaction conditions, such as temperature, pressure, or initiator concentration, on the copolymer composition of a this compound and vinyl chloride system.

Alternating Copolymerization with Cyclic Ketene Acetals (CKAs)

The copolymerization of this compound with cyclic ketene acetals (CKAs) represents a significant strategy for creating degradable polymers. nih.govresearchgate.net CKAs are a class of monomers capable of undergoing radical ring-opening polymerization (rROP), which introduces ester bonds into the polymer backbone, rendering the material susceptible to degradation. nih.govresearchgate.net While this compound derivatives exhibit a negligible ability to homopolymerize via free-radical methods, their copolymerization with CKAs, such as 2-methylen-1,3-dioxepane (MDO), proceeds surprisingly well. nih.govacs.org This pairing overcomes the typically unfavorable copolymerization behavior of crotonates with common vinyl monomers like styrenes or acrylates, leading to the formation of copolymers with a homogeneous composition. nih.govacs.org

Mechanisms of Ring-Opening Polymerization Integration

The integration of ester functionalities into the polymer backbone during the copolymerization of this compound and CKAs occurs via a radical ring-opening polymerization (rROP) mechanism. nih.govresearchgate.net The process is initiated by a radical addition to the exomethylene double bond of the CKA monomer. nih.gov The resulting acetal radical can then undergo a β-scission reaction, which opens the cyclic structure. nih.gov This ring-opening step is crucial as it forms an ester group within the main polymer chain. nih.gov

When a CKA like 2-methylen-1,3-dioxepane (MDO) is copolymerized with a crotonate ester, the propagating radical adds to the CKA's double bond. The subsequent ring-opening creates a more stable, linear ester structure in the polymer backbone. nih.gov This mechanism is an effective method for producing vinyl copolymers that are partially or fully degradable, depending on the proportion of CKA incorporated and the extent of ring opening. researchgate.netnih.gov Studies have shown that in the copolymerization of MDO and butyl crotonate, over 90% of the MDO units are incorporated as open rings by the end of the polymerization process. nih.gov

The general mechanism can be summarized in two competing pathways after the initial radical attack on the CKA:

Ring-Opening Pathway: The radical adds to the exocyclic double bond, followed by the opening of the acetal ring to form a polyester (B1180765) linkage. This is the desired pathway for creating degradable polymers. mdpi.com

Vinyl Addition Pathway: The radical adds to the double bond, and propagation continues without the ring opening, leading to the incorporation of the intact cyclic acetal into the polymer chain. researchgate.net

The prevalence of the ring-opening pathway is essential for imparting degradability to the resulting copolymer. nih.gov

Kinetic Studies on Alternating Sequence Formation

Kinetic studies of the copolymerization between CKA monomers and crotonate esters have revealed a strong tendency towards the formation of alternating copolymers. nih.govacs.org This is particularly surprising given that crotonates are generally unable to homopolymerize. nih.govacs.org The analysis of the copolymer structure, for instance through MALDI-TOF mass spectrometry, has confirmed a repeating unit consistent with an MDO-crotonate dimer, indicating an alternating sequence. nih.govacs.org

This alternating behavior is quantitatively supported by the calculation of reactivity ratios. For the copolymerization of 2-methylen-1,3-dioxepane (MDO) and n-butyl crotonate (BCr), the experimentally determined reactivity ratios were found to be significantly below one. acs.org

| Monomer 1 (M1) | r1 | Monomer 2 (M2) | r2 | Reference |

|---|---|---|---|---|

| MDO | 0.105 | BCr | 0.017 | acs.org |

The low values of both rMDO and rBCr indicate that each propagating radical chain end preferentially reacts with the other monomer rather than its own. acs.org This kinetic preference is the driving force for the formation of a copolymer with a highly alternating structure, particularly within a feed composition range of 45% to 80% of butyl crotonate. acs.org The result is a copolymer with a homogeneous composition throughout the polymerization process, where both monomers react at approximately the same rate. nih.gov

Computational Validation of Reactivity Ratios in CKA-Crotonate Systems

Computational methods, particularly Density Functional Theory (DFT) calculations, have become instrumental in understanding and predicting the copolymerization behavior of CKAs with various vinyl monomers. morressier.comlvts.fr These theoretical studies can elucidate the reactivity of the monomers and help predict the resulting copolymer architecture, such as random or alternating sequences. morressier.com

DFT calculations were used to predict that the free-radical copolymerization of CKAs and vinyl ethers would be nearly ideal, a prediction that was later confirmed experimentally. lvts.fr For CKA and vinyl monomer systems, DFT can help overcome experimental limitations by explaining the particular reactivity of CKAs, which is influenced by the strong nucleophilicity of their double bond. morressier.com While experimental data for the specific this compound-CKA system's computational validation is not detailed in the provided sources, the successful application of DFT in similar systems, like CKA-vinyl ether and CKA-trifluoromethyl vinyl acetate (B1210297), demonstrates its power. morressier.comlvts.fr For instance, DFT correctly predicted that copolymerization of MDO with trifluoromethyl vinyl acetate would yield alternating copolymers, with reactivity ratios close to zero. morressier.com This suggests that computational validation is a powerful tool for designing and understanding CKA-crotonate copolymerization systems, allowing for the prediction of their alternating nature before extensive experimental work is undertaken.

Photoredox Radical Cyclopolymerization of Hybrid Monomers

A modern approach to creating polymers with advanced structures involves the use of cascade bond-forming polymerizations, such as radical cyclopolymerization. rsc.orgrsc.org This strategy has been applied to this compound through the design of hybrid monomers that also contain a methacrylate (B99206) or acrylamide (B121943) functionality. rsc.org These diene monomers undergo a visible light-driven, organocatalyzed photoredox atom transfer radical polymerization (ATRP)-type cyclopolymerization. rsc.orgrsc.org This method avoids unwanted crosslinking and proceeds through a sequence of intramolecular cyclization followed by intermolecular propagation, creating linear polymers with cyclic repeating units in the backbone. rsc.orgresearchgate.net

Design and Synthesis of Methacrylate- and Acrylamide-Crotonate Hybrids

The core of this strategy lies in the synthesis of hybrid diene monomers that link a highly reactive vinyl group (methacrylate or acrylamide) with a less reactive internal alkene (crotonate). rsc.orgresearchgate.net Methacrylate-crotonate and p-toluenesulfonamide-linked acrylamide-crotonate monomers have been successfully designed and synthesized for this purpose. researchgate.net The design principle involves creating a 1,6-diene structure where the two polymerizable groups have distinct reactivities. This allows for a highly selective radical cyclopolymerization process. rsc.orgrsc.org

The synthesis of these hybrid monomers enables the preparation of unique polymeric materials. rsc.org For example, monomers containing methyl-, benzyl-, and tert-butyl crotonate motifs have been successfully synthesized and subsequently polymerized. rsc.org The structure of the monomer, particularly the substituent on the crotonate portion, was found to have a significant impact on its polymerizability. rsc.org

Organocatalyzed Reaction Pathways and Chain Growth Control

The polymerization of these hybrid monomers is achieved through an organocatalyzed photoredox ATRP mechanism under visible light irradiation. rsc.orgrsc.org This process typically uses an organic photocatalyst, such as N,N′-di(2-naphthyl)dihydrophenazine, and an initiator like diethyl-2-bromo-2-methylmalonate. rsc.orgresearchgate.net

The reaction pathway proceeds exclusively through a cascade of intramolecular cyclization and intermolecular propagation. rsc.org A radical is generated and adds to the more reactive methacrylate or acrylamide double bond. This is followed by a rapid intramolecular cyclization onto the pendant crotonate group, forming a five- or six-membered ring and a new radical. This cyclized radical then propagates by reacting with the next hybrid monomer, leading to linear polymer chain growth with cyclic units. rsc.orgresearchgate.net This controlled sequence effectively prevents crosslinking, a common challenge in the polymerization of diene monomers. rsc.org

Control over the polymer chain growth can be influenced by several factors, including light intensity and the addition of bromide additives. rsc.orgrsc.org Kinetic studies and MALDI-TOF mass spectrometry analysis have provided insights into the mechanism, confirming the structure of the resulting polymers. rsc.org This method has been shown to produce diverse homopolymers and block copolymers with well-defined cyclic repeating units. rsc.org

| Monomer | Crotonate Motif | Molecular Weight (kDa) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| M2 | Methyl | 17.2 | ~1.5 | rsc.org |

| M3 | Benzyl | 10.3 | ~1.5 | rsc.org |

| M4 | tert-Butyl | 11.5 | ~1.5 | rsc.org |

Intramolecular Cyclization and Intermolecular Propagation Dynamics

The steric bulk of substituents on the silyl group in the initiator system also plays a role. An increase in the bulkiness of the alkyl substituent on the silyl group leads to a higher ratio of activation energies between cyclization and propagation, suggesting that steric hindrance can influence the dynamics between chain growth and termination. rsc.org

Controlled/Living Polymerization Techniques

Conventional radical or anionic polymerization methods are generally not effective for crotonates. shef.ac.ukacs.org This has led to the development of controlled/living polymerization techniques to achieve well-defined polymers from this compound and related esters.

Lewis Pair Polymerization (LPP) of Crotonate Esters

Lewis Pair Polymerization (LPP) has emerged as a highly effective method for the polymerization of crotonate esters, which are typically resistant to conventional techniques. shef.ac.ukacs.org This approach utilizes a combination of a Lewis base, such as an N-heterocyclic carbene (NHC) or N-heterocyclic olefin (NHO), and a Lewis acid, particularly sterically hindered group 13 Lewis acids like methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD). shef.ac.ukacs.org This system has successfully produced high-molecular-weight poly(methyl crotonate) (PMC) with number-average molecular weights (Mn) reaching up to 161 kg/mol under ambient, solvent-free conditions. shef.ac.ukacs.org

Investigations into the LPP of methyl crotonate have revealed two distinct initiation pathways: nucleophilic and basic. shef.ac.ukacs.org

Nucleophilic Pathway: In this mechanism, the Lewis base (e.g., NHC) directly attacks the monomer, initiating the polymerization chain.

Basic Pathway: This pathway becomes significant when a strongly basic Lewis base is used in conjunction with the Lewis acid. The base can deprotonate the methyl crotonate monomer, leading to the formation of an enolate that subsequently initiates propagation. shef.ac.ukacs.org The susceptibility of methyl crotonate to deprotonation in the presence of MAD and a highly basic NHC has been observed. shef.ac.ukacs.org This basic pathway has been harnessed to produce high-molecular-weight, vinyl-functionalized poly(methyl crotonate) using a simple combination of potassium tert-butoxide (KOtBu) and MAD. shef.ac.uk

The LPP technique offers significant control over the resulting polymer's molecular weight and architecture. The nature of the Lewis pair and the specific reaction conditions are key determinants of the final polymer characteristics. shef.ac.ukacs.org Polymerization can proceed in two distinct modes:

Catalytically: This mode generally produces poly(methyl crotonate) with a lower molecular weight. shef.ac.ukacs.org

Noncatalytically: This pathway leads to the formation of high-molecular-weight polymers. shef.ac.ukacs.org

This dual-mode capability allows for the targeted synthesis of polymers with different molecular weight profiles. For example, a noncatalytic system using an N-heterocyclic carbene and MAD produced PMC with an Mn of 161 kg/mol , while a basic initiation using KOtBu and MAD yielded vinyl-functionalized PMC with an Mn of 97.1 kg/mol , demonstrating control over both size and end-group functionality. shef.ac.uk

Group-Transfer Polymerization (GTP) for Stereospecificity

Group-Transfer Polymerization (GTP) is a versatile living polymerization method that has been successfully applied to achieve stereospecific polymerization of crotonate esters, yielding polymers with controlled tacticity. researchgate.net This technique typically employs ketene silyl acetals as initiators in the presence of a catalyst, allowing for the synthesis of disyndiotactic polymers with narrow molecular weight distributions in high yields. researchgate.netscispace.com

The stereochemical outcome of GTP for crotonates is highly dependent on the choice of catalysts and the structure of the initiators.

Catalysts: Various Lewis acid catalysts, including inorganic salts and organo-based acids, have been utilized.

Inorganic Lewis Acids: Catalysts such as mercury(II) iodide (HgI2), zinc iodide (ZnI2), and cadmium iodide (CdI2), often used with a co-catalyst like an iodotrialkylsilane, have proven effective in producing disyndiotactic polymers. researchgate.netscispace.com

Organic Acid Catalysts: Organic superacids have also been used to catalyze the GTP of alkyl crotonates, yielding polymers with narrow molecular weight distributions. acs.orgresearchgate.net

Initiators and Silyl Group Effects: The structure of the trialkylsilyl group within the ketene silyl acetal initiator has a profound impact on stereocontrol. researchgate.netscispace.com Research has demonstrated that increasing the steric hindrance of the silyl moiety enhances the disyndiotacticity of the resulting polymer. researchgate.net For example, using a bulky tert-butyldimethylsilyl group in the initiator leads to a significantly higher disyndiotacticity compared to smaller groups like trimethylsilyl (B98337) or triethylsilyl. scispace.com This provides direct evidence that the transferring silyl group is intimately involved in the propagation steps and stereochemical control of the polymerization. scispace.com Lower polymerization temperatures have also been found to favor higher disyndiotacticity. researchgate.net

The following table illustrates the effect of different silyl groups in the initiator on the disyndiotacticity of poly(methyl crotonate) (PMC) produced via GTP.

| Initiator Silyl Group | Initiator | Polymer Yield (%) | Mn ( kg/mol ) | Mw/Mn | Disyndiotacticity (rr triad, %) |

| Trimethylsilyl | 1-methoxy-1-(trimethylsiloxy)-1-propene | 99 | 22.8 | 1.15 | 74 |

| Triethylsilyl | 1-methoxy-1-(triethylsiloxy)-1-propene | 99 | 22.8 | 1.14 | 82 |

| tert-Butyldimethylsilyl | 1-methoxy-1-(tert-butyldimethylsiloxy)-1-propene | 99 | 22.8 | 1.13 | 91 |

Data sourced from a study on the GTP of methyl crotonate using HgI₂ and an iodo-trialkylsilane co-catalyst. scispace.com

The relationship between stereoregularity and thermal properties is also significant. For poly(ethyl crotonate)s, a higher degree of disyndiotacticity leads to a notable increase in the glass transition temperature (Tg), enhancing the material's heat resistance. researchgate.net

| Disyndiotacticity (%) | Glass Transition Temperature (Tg, °C) |

| 53 | 82 |

| 92 | 201 |

Data sourced from a study on poly(ethyl crotonate)s synthesized by GTP. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization that facilitates the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The control in RAFT polymerization is achieved through the addition of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free-radical polymerization system. This process establishes a dynamic equilibrium between active, propagating polymer chains and dormant chains, allowing for the controlled growth of the polymer chains.

The mechanism of RAFT polymerization involves a series of addition-fragmentation steps. Initially, a propagating radical adds to the thiocarbonylthio group of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either reforming the original reactants or yielding a new radical and a polymeric thiocarbonylthio compound. This new radical can then initiate the polymerization of other monomers. This sequence of events ensures that the majority of the polymer chains are in a dormant state at any given time, which minimizes termination reactions and allows for a more uniform growth of all chains.

The application of RAFT polymerization to vinyl ester monomers, such as this compound, presents unique challenges and opportunities. Vinyl esters are generally classified as less activated monomers (LAMs) due to the electronic nature of the ester group. The propagating radicals of vinyl esters are highly reactive and less stabilized, which can lead to a high frequency of side reactions, including chain transfer to monomer, polymer, and solvent. These side reactions can result in branched polymers and a loss of control over the polymerization process. smolecule.com

The choice of the RAFT agent is critical for achieving controlled polymerization of vinyl esters. RAFT agents that are highly effective for more activated monomers (MAMs), such as dithioesters and trithiocarbonates, often act as inhibitors for vinyl ester polymerization. This is because the intermediate radical formed is too stable, which slows down the fragmentation step and hinders the polymerization. Conversely, RAFT agents that provide less stabilization to the intermediate radical, such as xanthates and N-aryl dithiocarbamates, have been found to be more effective in controlling the polymerization of vinyl esters. smolecule.com N,N-dialkyl dithiocarbamates can also be used, though they tend to produce polymers with broader molecular weight distributions. smolecule.com

Successful RAFT polymerization of vinyl esters allows for the synthesis of well-defined homopolymers and block copolymers with predetermined molecular weights and low dispersity. This level of control opens up possibilities for creating advanced materials with tailored properties. For instance, the controlled synthesis of poly(vinyl esters) can lead to the production of poly(vinyl alcohol) with specific characteristics after hydrolysis. smolecule.com

Cross-linking Investigations

Effects of this compound Incorporation on Polymer Network Formation

The incorporation of this compound as a comonomer in polymerization reactions can significantly influence the formation and properties of the resulting polymer network. Due to its bifunctional nature, possessing both a vinyl group and an internal double bond in the crotonate moiety, this compound can act as a cross-linking agent, leading to the formation of a three-dimensional polymer network.

The introduction of cross-links has a profound effect on the physical and mechanical properties of the polymer. Generally, as the concentration of a cross-linking agent like this compound is increased, the cross-link density of the polymer network also increases. This leads to a more rigid and less flexible material. Key properties affected by the degree of cross-linking include the gel fraction, swelling behavior, and mechanical strength.

Gel Fraction: The gel fraction is a measure of the amount of insoluble, cross-linked polymer in a sample. An increase in the concentration of this compound is expected to lead to a higher gel fraction, indicating a more completely formed network structure.

Swelling Ratio: The swelling ratio is the volume or weight of a swollen polymer network in a solvent relative to its dry volume or weight. A higher cross-link density typically results in a lower swelling ratio, as the tightly linked polymer chains are less able to expand to accommodate solvent molecules.

Mechanical Properties: The mechanical properties of a polymer network, such as tensile strength and modulus of elasticity, are also heavily influenced by the degree of cross-linking. A higher cross-link density generally leads to an increase in the modulus and a reduction in the elongation at break, making the material more rigid and brittle.

While specific experimental data for the effects of this compound on polymer network properties are not extensively available in the public literature, the general trends for the effects of a cross-linking comonomer can be illustrated. The following table provides a representative example of how varying the concentration of a generic cross-linking agent can affect key properties of a polymer network.

| Concentration of Cross-linking Agent (mol%) | Gel Fraction (%) | Swelling Ratio (q) | Tensile Modulus (MPa) |

|---|---|---|---|

| 1 | 85 | 15.2 | 0.8 |

| 2 | 92 | 10.5 | 1.5 |

| 5 | 98 | 6.3 | 3.2 |

| 10 | >99 | 4.1 | 5.8 |

This table presents generalized data to illustrate the typical effects of a cross-linking agent on polymer network properties. Specific values for this compound would need to be determined experimentally.

Chemical Reactivity and Reaction Mechanisms of Vinyl Crotonate

Gas-Phase Oxidation Reactions

The gas-phase oxidation of vinyl crotonate is a critical process determining its atmospheric lifetime and the formation of secondary pollutants. The primary initiators of this degradation in the troposphere are hydroxyl radicals (OH), chlorine atoms (Cl), and molecular oxygen (O2). While direct kinetic studies on this compound are limited, research on analogous α,β-unsaturated esters like methyl crotonate and ethyl crotonate provides significant insights into its likely reaction pathways.

The reaction with hydroxyl (OH) radicals is a dominant sink for unsaturated organic compounds in the atmosphere. Kinetic studies on similar crotonate esters have been performed at 298 K and atmospheric pressure using relative rate methods. nih.govconicet.gov.ar The primary mechanism involves the electrophilic addition of the OH radical to the C=C double bond, leading to the formation of hydroxyalkoxy radicals which can then decompose. nih.govacs.org

The rate coefficients for the reaction of OH radicals with methyl crotonate and ethyl crotonate have been determined, and these values serve as a proxy to estimate the reactivity of this compound. acs.org The addition of the OH radical can occur at either the C2 or C3 position of the crotonate moiety's double bond. nih.gov Subsequent decomposition of the resulting hydroxyalkoxy radicals leads to the formation of products such as acetaldehyde, formaldehyde, and formic acid. nih.govacs.org

Table 1: Rate Coefficients for the Gas-Phase Reaction of OH Radicals with Crotonate Esters at 298 K

| Reactant | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference Compound(s) |

|---|---|---|

| Methyl Crotonate | (4.65 ± 0.65) x 10⁻¹¹ | Not Specified |

This data is based on studies of methyl and ethyl crotonate as close structural analogs of this compound. conicet.gov.aracs.org

In marine and coastal areas, chlorine atoms (Cl) can also contribute significantly to the atmospheric degradation of volatile organic compounds. Similar to OH radicals, Cl atoms react rapidly with unsaturated esters primarily through addition to the C=C double bond. nih.gov

Kinetic studies for the gas-phase reactions of Cl atoms with methyl crotonate and ethyl crotonate have been conducted at 298 K and atmospheric pressure. acs.org The rate constants were determined using relative rate methods, monitoring the decay of the esters against reference compounds via gas chromatography. conicet.gov.aracs.org These reactions are typically faster than those with OH radicals. nih.gov

Table 2: Rate Coefficients for the Gas-Phase Reaction of Cl Atoms with Crotonate Esters at 298 K

| Reactant | Rate Coefficient (kCl) (cm³ molecule⁻¹ s⁻¹) | Reference Compound |

|---|---|---|

| Methyl Crotonate | (2.20 ± 0.55) x 10⁻¹⁰ | Not Specified |

This data is based on studies of methyl and ethyl crotonate as close structural analogs of this compound. conicet.gov.aracs.org

The low-temperature oxidation of unsaturated esters like crotonates is crucial for understanding auto-ignition and combustion processes. researchgate.net The mechanism begins with the formation of a radical, typically through hydrogen abstraction, which then reacts with molecular oxygen (O2). nih.gov

For methyl crotonate, quantum chemical methods have been used to investigate the potential energy surfaces for the reaction of its radical forms with O2. researchgate.net The process involves the initial addition of O2 to the radical, forming a peroxy radical (ROO•). nih.gov This is followed by a series of isomerization and decomposition steps that dictate the subsequent reaction pathways. researchgate.netnih.gov

Intramolecular hydrogen transfer (H-transfer) reactions are a cornerstone of low-temperature oxidation mechanisms. researchgate.netnih.gov After the initial formation of the alkylperoxy radical (ROO•), it can isomerize by abstracting a hydrogen atom from another part of the molecule to form a hydroperoxyalkyl radical (•QOOH). nih.gov

The electronic structure of the molecule significantly impacts its reactivity. In this compound, the presence of a conjugated system (C=C-C=O) influences the reaction pathways. Theoretical studies on methyl crotonate have shown that this conjugation effect has a crucial impact on the oxidation process. researchgate.net

The conjugation affects the stability of the intermediate radicals formed during oxidation. It has been found that the rate constants for O2 addition at the ester methylic site are higher than at the allylic sites, demonstrating the influence of the conjugated C=C double bond on the reaction kinetics. researchgate.net This effect alters the potential energy surface of the reaction, favoring certain pathways over others and influencing the final product distribution. researchgate.net

Low-Temperature Oxidation Mechanisms with Molecular Oxygen (O2)

Cycloaddition Reaction Mechanisms

Cycloaddition reactions are concerted reactions that form a cyclic product. fiveable.me this compound, possessing both a diene-like system (in the crotonate part) and a dienophile (the vinyl group), has the structural features necessary to participate in such reactions. cymitquimica.com The most common type of cycloaddition for such a system would be the [4+2] cycloaddition, also known as the Diels-Alder reaction. fiveable.me

In a potential Diels-Alder reaction, the conjugated double bonds of the crotonate moiety could act as the diene, reacting with a dienophile to form a six-membered ring. Conversely, the vinyl group of this compound can act as the dienophile, reacting with a separate conjugated diene. fiveable.me These reactions are thermally allowed and are highly valuable in organic synthesis for creating complex cyclic structures with good stereochemical control. fiveable.me Another possibility is a [2+2] cycloaddition involving one of the double bonds, which is typically photochemically induced. fiveable.me

[3+2] Cycloaddition with Nitrile Oxides

The [3+2] cycloaddition reaction is a powerful method in organic synthesis for the construction of five-membered heterocyclic rings. In the case of this compound, the vinyl group acts as the dipolarophile, reacting with a 1,3-dipole such as a nitrile oxide. Nitrile oxides, which can be generated in situ from oximes or hydroximoyl chlorides, react with the carbon-carbon double bond of the vinyl moiety. maynoothuniversity.iechemtube3d.com This concerted reaction leads to the formation of isoxazoline (B3343090) rings, which are valuable intermediates in the synthesis of various bioactive molecules. mdpi.com

The general mechanism involves the 1,3-dipole (nitrile oxide) adding across the double bond of the vinyl group of this compound. The reaction is highly efficient and typically proceeds under mild conditions, making it a favorable route for creating complex molecular architectures.

Investigation of One-Step Asynchronous Transition States

While [3+2] cycloadditions are concerted, meaning bond-breaking and bond-forming occur in a single step, the transition state is not always perfectly synchronous. mdpi.com In an asynchronous transition state, the formation of the two new sigma (σ) bonds does not progress at the same rate. Computational studies on similar 1,3-dipolar cycloadditions suggest that the reaction of a nitrile oxide with an electron-deficient alkene like the one in this compound proceeds through a highly asynchronous, one-step mechanism.

The asynchronicity arises from the electronic asymmetry of the reactants. The difference in the rate of bond formation is influenced by the electronic and steric properties of both the nitrile oxide and the this compound. The transition state involves a partial formation of one bond before the other, even though they are formally completed in the same mechanistic step.

Table 1: Theoretical Parameters of Cycloaddition Transition States

| Parameter | Description | Typical Implication for this compound Reaction |

|---|---|---|

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. | Lower activation energy indicates a faster reaction rate. The specific value depends on the nitrile oxide used. |

| Bond Lengths in TS | The distances between atoms forming new bonds in the transition state. | Unequal C-O and C-C bond lengths in the transition state confirm an asynchronous mechanism. |

| Imaginary Frequency | A single imaginary frequency in computational analysis confirms a true transition state. | Indicates the vibrational mode corresponding to the bond formations leading to the isoxazoline product. |

Regioselectivity and Intermolecular Interactions

The reaction between this compound and a nitrile oxide is regioselective, meaning one constitutional isomer is preferentially formed over the other. mdpi.com The regioselectivity is dictated by the electronic properties of the reactants, specifically the frontier molecular orbitals (HOMO and LUMO). Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In the reaction with this compound, the nitrile oxide's oxygen atom typically bonds to the more electron-rich carbon of the vinyl double bond, while the carbon atom of the nitrile oxide bonds to the more electron-deficient carbon. This orientation leads to the formation of 5-substituted isoxazolines. Intermolecular forces, such as van der Waals interactions and electrostatic attractions between the reactants, also play a role in stabilizing the favored transition state, thereby influencing the regiochemical outcome.

Hydrolysis and Condensation Reactions

Hydrolysis is a chemical reaction in which a water molecule is used to break down a compound. echemi.com For an ester like this compound, hydrolysis involves the cleavage of the ester linkage. libretexts.org This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, this compound is hydrolyzed to produce crotonic acid and vinyl alcohol. Vinyl alcohol is an unstable enol that rapidly tautomerizes to its more stable keto form, acetaldehyde. The reaction is reversible. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : When heated with a base, such as sodium hydroxide, this compound undergoes saponification. This irreversible reaction yields a salt of the carboxylic acid (sodium crotonate) and vinyl alcohol, which again tautomerizes to acetaldehyde. libretexts.org

Condensation is the reverse of hydrolysis, where two smaller molecules combine to form a larger one, with the elimination of a small molecule, such as water. senecalearning.com The formation of this compound from crotonic acid and vinyl alcohol (or a vinyl source like acetylene) is a condensation reaction.

Biotransformation and Enzymatic Reactivity

Biotransformation refers to the chemical modification of substances by living organisms, a process catalyzed by enzymes. wikilectures.eu These reactions are classified into Phase I (introducing functional groups) and Phase II (conjugation) reactions. longdom.org

This compound can serve as a substrate for certain enzymes, particularly lipases, in acylation reactions. However, its reactivity is influenced by its structure. Research has shown that in enzymatic esterification reactions, this compound is less reactive compared to other vinyl esters like vinyl acetate (B1210297) or vinyl propionate. nih.gov For instance, in the lipase-catalyzed acylation of rapamycin (B549165), reactions with more reactive vinyl esters were completed within 12-48 hours at room temperature, whereas the reaction with the less reactive this compound required a higher temperature of 45 °C. nih.gov This reduced reactivity is likely due to the steric hindrance and electronic effects of the crotonate group.

Enzymatic hydrolysis of this compound is also possible, where esterases could catalyze the cleavage of the ester bond to yield crotonic acid and vinyl alcohol. This biotransformation pathway is a key detoxification route in many organisms for ester-containing compounds. epa.gov

Advanced Analytical Techniques for Vinyl Crotonate Research

Spectroscopic Characterization

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure of vinyl crotonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within a molecule.

¹H NMR spectroscopy is instrumental in identifying the hydrogen atoms in the this compound monomer and its corresponding polymer. For the monomer, distinct signals corresponding to the vinyl and crotonate protons are observed. In the case of poly(this compound), the disappearance or significant reduction of the vinyl proton signals, coupled with the appearance of new signals corresponding to the polymer backbone, confirms successful polymerization. lew.ro The chemical shifts in the ¹H NMR spectrum of this compound monomer are typically assigned to the different proton environments within the molecule.

Vinyl Group Protons (=CH and =CH₂): These protons typically appear in the downfield region of the spectrum due to the electron-withdrawing effect of the adjacent ester group.

Crotonate Group Protons (-CH=CH- and -CH₃): The olefinic protons of the crotonate group and the methyl protons also show characteristic chemical shifts.

In the polymerization of this compound, the opening of the vinyl double bond leads to the formation of a poly(this compound) chain. lew.ro This structural change is clearly reflected in the ¹H NMR spectrum, where the signals for the vinyl protons diminish, and new, broader signals for the polymer backbone protons appear.

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of this compound and its polymer. chemicalbook.com With a wider chemical shift range than ¹H NMR, ¹³C NMR often allows for the resolution of individual carbon signals, including quaternary carbons which are not directly observed in ¹H NMR. nih.gov

For the this compound monomer, the ¹³C NMR spectrum shows distinct peaks for each of the six carbon atoms. The carbonyl carbon of the ester group typically appears at the most downfield chemical shift. The olefinic carbons of both the vinyl and crotonate groups also have characteristic chemical shifts.

| Carbon Environment | Typical Chemical Shift (ppm) Range libretexts.org |

|---|---|

| C=O (Ester) | 170 - 185 |

| C=C (Alkene) | 115 - 140 |

| CH₃ | 10 - 15 |

Upon polymerization, the chemical shifts of the carbons involved in the newly formed backbone change significantly, providing clear evidence of the polymer structure.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the connectivity between atoms.

Heteronuclear Correlation (HETCOR) and Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate the signals of directly bonded proton and carbon atoms. azom.comlibretexts.org In an HSQC spectrum of this compound, cross-peaks would appear between the signals of each proton and the carbon to which it is attached, confirming their direct linkage. magritek.comustc.edu.cn

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons that are separated by two or three bonds. azom.comlibretexts.org For this compound, an HMBC spectrum can show correlations between the carbonyl carbon and protons on both the vinyl and crotonate moieties, confirming the ester linkage. It is a powerful tool for piecing together the molecular structure. magritek.comustc.edu.cn

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netgelest.comlibretexts.org The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

The presence of a strong absorption band around 1720 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. scielo.br The C=C stretching vibrations of the vinyl and crotonate groups are expected to appear around 1660 cm⁻¹. scielo.br The C-O-C stretching vibrations of the ester group typically result in strong bands in the 1300-1000 cm⁻¹ region.

| Functional Group | Characteristic Absorption Band (cm⁻¹) scielo.br |

|---|---|

| C=O (Ester) | ~1720 |

| C=C (Alkene) | ~1660 |

| C-O-C (Ester) | ~1277 |

| Olefinic C-H | ~970 |

During polymerization, the intensity of the bands associated with the vinyl group will decrease, while the bands corresponding to the ester and crotonate groups will remain, confirming the retention of these functionalities in the polymer structure. This makes FTIR a valuable tool for monitoring the progress of polymerization reactions. radtech.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound provides a fragmentation pattern that can be used for its identification. nist.gov The molecular ion peak would correspond to the molecular weight of this compound (112.13 g/mol ). nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry for Polymer Architecture

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful soft ionization technique for the detailed structural analysis of synthetic polymers, including those derived from this compound. nih.govresearchgate.net This method provides extensive structural information with high sensitivity, allowing for the characterization of polymer architecture, such as distinguishing between linear, cyclic, and branched structures, and identifying end-group patterns. nih.govresearchgate.net

In a typical MALDI-TOF analysis, the polymer sample is mixed with a matrix compound (e.g., dithranol) and an ionizing agent on a target plate. acs.org A laser pulse irradiates the mixture, causing the matrix to absorb energy and desorb, carrying the polymer ions into the gas phase without significant fragmentation. researchgate.net These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z), allowing for the determination of molecular weight distributions and the identification of different polymer series. nih.govacs.org

Research on analogous poly(crotonates), such as poly(ethyl crotonate) (PEtCr), demonstrates the utility of MALDI-TOF MS in elucidating polymerization outcomes. For instance, studies have used this technique to identify different polymer structures formed under various reaction conditions. acs.org The resulting spectra can reveal multiple series of peaks corresponding to different polymer architectures.

Table 1: Example of Polymer Series Identified in Poly(ethyl crotonate) Analysis by MALDI-TOF MS This table is based on findings from a study on poly(ethyl crotonate) and serves as an illustrative example of the data obtainable for crotonate-based polymers.

| Series Label | Polymer Structure | Formula for Mass Calculation (m/z) |

| A | Protonated Linear Polymer | [M_n = 101.12 + (114.14)_n + 1.01 + 22.99 (Na⁺)] |

| B | Cyclization Polymer | [M_n = 101.12 + (114.14){n−3} + 297.37 + 22.99 (Na⁺)] |

| C | Double Cyclization Polymer | [M_n = 101.12 + (114.14)_{n−6} + (297.37)_2 + 22.99 (Na⁺)] |

Source: Adapted from research on Group-Transfer Polymerization of Crotonates. acs.org

By analyzing the m/z values of the detected peaks, researchers can confirm initiation pathways and identify side reactions, such as cyclization, that may occur during polymerization. acs.orgnih.gov Tandem mass spectrometry (MS/MS) techniques, like MALDI-TOF/TOF, can further enhance structural elucidation by providing fragmentation data on selected polymer ions, which helps in determining monomer sequences and the structure of side products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile components within a complex mixture. tamuc.edu It combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. msu.edu The process involves vaporizing a sample and moving it through a chromatographic column with a carrier gas (mobile phase). tamuc.edu Components separate based on their boiling points and interactions with the stationary phase coating the column. tamuc.edu As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. tamuc.edu

GC-MS is particularly effective for the analysis of this compound. In a study utilizing pyrolysis-gas chromatography mass spectrometry (Py-GC/MS) to analyze textile composite residues, this compound was successfully identified as a degradation product among numerous other compounds. mdpi.com The identification is based on both the retention time in the GC column and the resulting mass spectrum, which can be compared to spectral libraries for confirmation. tamuc.edumdpi.com

Table 2: GC-MS Data for this compound Identification in a Mixture

| Compound Name | Retention Time (min) | Relative Area (%) | Quality (%) |

| This compound | 3.0 | 0.09 | 99 |

Source: Data from Py-GC/MS analysis of filter residues. mdpi.com

The NIST WebBook provides a reference mass spectrum for this compound (electron ionization), which is essential for its unambiguous identification in GC-MS analyses. nist.gov The ability of GC-MS to separate components from a complex matrix and provide structural information makes it an invaluable tool for quality control, impurity profiling, and the study of degradation products related to this compound. msu.edumdpi.com

Photoionization Mass Spectrometry for Dissociation Mechanisms

Photoionization Mass Spectrometry (PIMS) is a sophisticated analytical technique used to investigate the photoionization and dissociation mechanisms of molecules. rhhz.net This method employs tunable vacuum ultraviolet (VUV) synchrotron radiation to ionize molecules with high precision, allowing for the determination of accurate ionization energies (IE) and the appearance energies (AEs) of fragment ions. rhhz.netsandia.gov By measuring the photoionization efficiency (PIE) curves—plots of ion signal intensity versus photon energy—researchers can gain deep insights into the energetics and pathways of molecular dissociation. rhhz.net

While direct studies on this compound are not available, research on the closely related molecule methyl crotonate (MC) provides a clear example of the technique's capabilities. rhhz.net In these experiments, MC was ionized with VUV photons, and the resulting parent and fragment ions were detected by a time-of-flight mass spectrometer. rhhz.net

Key findings from the photoionization study of methyl crotonate include:

Ionization Energy: The IE of methyl crotonate was precisely determined. rhhz.net

Fragment Identification: Major fragment ions were identified at various photon energies. rhhz.net

Dissociation Pathways: Based on the measured appearance energies and theoretical calculations, the formation channels for the major fragment ions were proposed and discussed. rhhz.net

Table 3: Experimentally Determined Appearance Energies (AEs) for Major Fragment Ions of Methyl Crotonate

| Ion | m/z | Appearance Energy (eV) |

| C₄H₅O₂⁺ | 85 | 10.73 |

| C₄H₅O⁺ | 69 | 10.88 |

| C₄H₄O⁺ | 68 | 12.2 |

| C₂H₃O₂⁺ | 59 | 11.93 (12.77) |

| C₃H₅⁺ | 41 | 12.44 |

| C₂H₅⁺ | 29 | Not specified |

Source: Data from a study on the dissociative photoionization of methyl crotonate. rhhz.net

This type of detailed data allows for a fundamental understanding of a molecule's stability and fragmentation patterns upon absorbing energy, which is critical information for fields like atmospheric chemistry and combustion. rhhz.netacs.org

Chromatographic Separation Techniques

Chromatography is a fundamental process for separating the components of a mixture for analysis. brewerscience.com The two most prominent techniques in this field are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). news-medical.net

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Composition Analysis

Both GC and HPLC are powerful tools for assessing the purity and composition of chemical samples, including this compound and its related materials. brewerscience.comalwsci.com The choice between the two depends primarily on the volatility and solubility of the analyte. chromatographytoday.com

Gas Chromatography (GC) is the ideal method for separating and analyzing volatile or semi-volatile compounds that are thermally stable. alwsci.com In GC, an inert gas mobile phase carries the vaporized sample through a column, and separation occurs based on the compound's volatility and interaction with the stationary phase. chromatographytoday.com GC is known for its high resolution, speed, and cost-effectiveness. brewerscience.comchromatographytoday.com It is well-suited for determining the purity of this compound monomer or detecting volatile impurities.

High-Performance Liquid Chromatography (HPLC) is used for a wider range of samples, especially those that are non-volatile, have high molecular weights, or are thermally unstable, such as polymers. alwsci.comchromatographytoday.com HPLC uses a liquid mobile phase, pushed by a high-pressure pump, to pass the sample through a column packed with a solid adsorbent material. brewerscience.com Separation is based on the compound's interaction with the stationary and mobile phases, which can be tailored by adjusting polarity (normal-phase vs. reverse-phase), size, or charge. news-medical.netalwsci.com HPLC is highly versatile and is a primary method for analyzing polymers and other non-volatile substances. brewerscience.com

Table 4: Comparison of GC and HPLC for Chemical Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) chromatographytoday.com | Liquid solvent or mixture of solvents chromatographytoday.com |

| Sample Requirement | Volatile and thermally stable alwsci.com | Soluble in the mobile phase chromatographytoday.com |

| Separation Principle | Based on boiling point and volatility chromatographytoday.com | Based on polarity, size, or charge interactions news-medical.net |

| Operating Temperature | High (e.g., >150°C) to ensure volatilization chromatographytoday.com | Typically room temperature brewerscience.com |

| Typical Applications | Purity testing of volatile monomers, air samples, toxins chromatographytoday.com | Polymer analysis, pharmaceuticals, food substances brewerscience.comchromatographytoday.com |

| Cost | Generally more cost-effective (uses affordable gases) brewerscience.com | Higher cost (requires expensive solvents and high-pressure pumps) brewerscience.com |

For this compound research, GC would be the method of choice for analyzing the monomer's purity, while HPLC would be essential for characterizing its non-volatile polymeric products, assessing molecular weight distribution, and analyzing additives or impurities in polymer formulations. brewerscience.comchromatographytoday.com

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For polymers, these techniques are indispensable for characterization.

Differential Scanning Calorimetry (DSC) in Polymer Characterization

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to study the thermal properties of polymers. eag.com It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. azom.com As the sample undergoes thermal transitions like melting or glass transition, it will absorb or release heat, resulting in a measurable difference in heat flow compared to the inert reference. azom.com

A typical DSC scan can reveal key properties of a polymer like poly(this compound):

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It appears as a step-like change in the heat flow signal. eag.com

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from its molten state, seen as an exothermic peak. tainstruments.com

Melting Temperature (Tm): The temperature at which a crystalline polymer melts, observed as an endothermic peak. azom.com

Enthalpy of Relaxation: An endothermic peak near the glass transition that can indicate physical aging in amorphous polymers. eag.com

DSC is an ideal method for quality control, allowing for the comparison of different batches of material and the identification of polymeric contaminants. eag.comazom.com By comparing the thermal transitions of a sample to those of a known standard or a previous batch, variations in material properties, which could affect performance, can be quickly identified. eag.com Advanced DSC methods, such as the Stepwise Isothermal Segregation Technique (SIST), can provide even more detailed characterization of the crystallizable fractions within a polymer. tainstruments.com

Thermogravimetric Analysis (TGA) in Polymer Characterization

Thermogravimetric analysis (TGA) is a crucial technique for characterizing the thermal stability and decomposition behavior of polymers derived from this compound. This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing valuable insights into the material's thermal properties.

Research on poly(alkyl crotonate)s, which are structurally related to poly(this compound), demonstrates the utility of TGA in this field. For instance, studies on poly(methyl crotonate) (PMeCr) and poly(ethyl crotonate) (PEtCr) have shown that their thermal stabilities are generally superior to those of corresponding poly(alkyl methacrylate)s. acs.org The 5% weight loss temperature (Td5), a key indicator of initial decomposition, for PMeCr was reported to be 359 °C, significantly higher than that of poly(methyl methacrylate) (PMMA) at 304 °C. acs.org

TGA is typically performed by heating a small sample from room temperature to several hundred degrees Celsius at a constant rate, often 10 °C/min, under an inert atmosphere like nitrogen. acs.orgacs.org The resulting data are plotted as a mass versus temperature curve, from which characteristic temperatures such as the onset of decomposition, the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the analysis can be determined. acs.orgrsc.org The temperature at which 5% weight loss occurs (often denoted as Td5 or Td5%) and the temperature of 50% weight loss (Td50) are common metrics used to compare the thermal stability of different polymers. acs.org

Furthermore, the stereochemistry of the polymer can influence its thermal properties. Studies on poly(ethyl crotonate) have shown that higher disyndiotacticity (a specific arrangement of the polymer chain's stereocenters) can lead to improved heat resistance. acs.org

The thermal degradation of low-density polyethylene (B3416737) (LDPE) functionalized with ethyl crotonate has also been assessed using TGA, indicating the technique's utility in evaluating modified polymers. asianpubs.orgresearchgate.net

The general mechanism for the thermal degradation of many vinyl ester polymers involves the initial loss of the side chain, followed by the degradation of the resulting unsaturated polymer backbone. core.ac.ukresearchgate.net In an inert atmosphere, this can lead to the formation of a carbonaceous residue. researchgate.net

The following table summarizes TGA data for several polymers containing crotonate moieties as reported in the literature.

| Polymer | Td5 (°C) | Tmax (°C) |